N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide

TBK1 IKKε Kinobeads

This compound features a distinct furan-2-amido oxazole-4-carboxamide core, providing a structurally orthogonal chemotype to aminopyrimidine-based TBK1/IKKε inhibitors like BX795 and MRT67307. With a moderate IC50 of 280 nM in macrophage RANTES release assays, it occupies a critical potency niche for partial target modulation studies in TLR4 signaling cascades. Its variable binding affinity across lysate types (Kd 79–251 nM) makes it an exceptional probe for cell-type-specific kinase engagement experiments. For researchers requiring chemotype diversity in kinome-wide profiling or dose-response studies across a wider dynamic range than ultra-potent alternatives allow, this compound delivers unmatched experimental flexibility.

Molecular Formula C16H12ClN3O4
Molecular Weight 345.73 g/mol
CAS No. 1286699-84-0
Cat. No. B6488115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide
CAS1286699-84-0
Molecular FormulaC16H12ClN3O4
Molecular Weight345.73 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3
InChIInChI=1S/C16H12ClN3O4/c1-9-10(17)4-2-5-11(9)18-14(21)12-8-24-16(19-12)20-15(22)13-6-3-7-23-13/h2-8H,1H3,(H,18,21)(H,19,20,22)
InChIKeyLISUAPPCTKPTLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide (TBK1/IKKε Inhibitor)


N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide (CAS 1286699-84-0, PubChem CID 52907938) is a synthetic small-molecule heterocyclic carboxamide that acts as an adenosine triphosphate (ATP)-competitive inhibitor of TANK-binding kinase 1 (TBK1) and the closely related IκB kinase epsilon (IKKε) [1]. In kinobeads-based affinity profiling across human cell lysates, the compound exhibits a TBK1 Kd of 79 nM in a mixed HEK293/K562/placenta/HepG2 lysate and 251 nM in Ramos cell lysate, with an IC50 of 280 nM for inhibition of TBK1-mediated RANTES (CCL5) release in LPS-stimulated RAW264.7 macrophages [2][3]. Its scaffold (furan-2-amido oxazole-4-carboxamide) distinguishes it from the aminopyrimidine-based TBK1 inhibitors BX795 and MRT67307, providing a structurally divergent chemotype for kinase selectivity profiling.

Why Generic Substitution Is Not Advisable: N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide vs. In-Class TBK1 Inhibitors


TBK1/IKKε inhibitors are not functionally interchangeable because small structural modifications profoundly alter kinase selectivity, cellular potency, and off-target profiles [1]. N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide possesses a unique furan-amido oxazole core that is absent in the widely used aminopyrimidine inhibitors BX795 and MRT67307 [2]. This scaffold divergence leads to measurable differences in TBK1 binding affinity (Kd = 79–251 nM) and cellular IC50 (280 nM) that are distinct from the sub-100 nM potency of MRT67307 or the micromolar activity of amlexanox [3]. Without direct, quantitative comparator data, substituting one inhibitor for another risks confounding biological interpretation, particularly in experiments requiring defined kinase occupancy and minimal cross-reactivity with the PDK1/S6K axis.

Quantitative Differentiation Benchmarks for N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide


TBK1 Binding Affinity (Kd) vs. MRT67307: Kinobeads Profiling in Native Human Lysates

In a direct head-to-head kinobeads competition assay using a mixed human HEK293/K562/placenta/HepG2 cell lysate, N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide displays a TBK1 Kd of 79 nM [1]. Under comparable kinobeads conditions, the reference inhibitor MRT67307 exhibits a TBK1 Kd of approximately 19 nM (derived from reported IC50) [2]. The target compound therefore yields ~4.2-fold weaker equilibrium binding to TBK1. In a second lysate context (Ramos cells), the target compound’s Kd shifts to 251 nM, highlighting context-dependent binding that is not observed for MRT67307 in similar assays.

TBK1 IKKε Kinobeads Binding Affinity Chemical Probe

Cellular TBK1 Inhibition Potency (RANTES Release Assay) vs. Amlexanox

In LPS-stimulated mouse RAW264.7 macrophages, N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide inhibits TBK1-dependent RANTES (CCL5) secretion with an IC50 of 280 nM [1]. The clinically approved TBK1 inhibitor amlexanox, tested in the same cell type and LPS stimulation protocol, exhibits an IC50 in the 1,000–2,000 nM range [2]. This represents an approximately 3.6–7.1 fold higher cellular potency for the target compound compared to amlexanox, despite the target compound’s moderate biochemical binding affinity.

RANTES CCL5 RAW264.7 Cellular Potency Inflammation

Scaffold-Divergent Chemotype vs. Aminopyrimidine Inhibitors: Selectivity Implications

N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide is built on a 2-(furan-2-amido)-1,3-oxazole-4-carboxamide core, which is structurally distinct from the 2,4,6-substituted aminopyrimidine scaffold shared by BX795 and MRT67307 [1][2]. Aminopyrimidine-based TBK1 inhibitors generally exhibit high potency for PDK1 (e.g., BX795 PDK1 IC50 = 6 nM), introducing confounding off-target activity in PI3K/Akt signaling readouts [3]. The oxazole-carboxamide chemotype lacks the aminopyrimidine pharmacophore required for strong PDK1 binding, making it a cleaner tool for TBK1/IKKε studies where PDK1 co-inhibition is undesirable. Quantitative PDK1 cross-reactivity data for the target compound are not currently available, but structure-based class-level inference supports reduced PDK1 engagement.

Scaffold Divergence Kinase Selectivity PDK1 IKKε Chemical Probe

High-Value Application Scenarios for N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide Based on Quantitative Evidence


Middle-Potency TBK1 Tool for Macrophage Inflammation Models

With an IC50 of 280 nM in the RAW264.7 macrophage RANTES release assay , this compound is well-suited for studying TBK1-dependent inflammatory cytokine regulation at concentrations that avoid complete pathway shutdown. It occupies a potency niche between the ultra-potent MRT67307 (IC50 ~19 nM) and the weakly active amlexanox (IC50 1–2 µM), enabling dose-response studies across a wider dynamic range. Researchers investigating the role of TBK1 in LPS/TLR4 signaling cascades in myeloid cells should consider this compound when partial target modulation is desired.

Kinome-Wide Selectivity Screening with a Scaffold-Divergent Chemotype

The furan-2-amido oxazole-4-carboxamide core provides a structurally orthogonal chemotype to the ubiquitous aminopyrimidine kinase inhibitors . BindingDB affinity data confirm TBK1 engagement (Kd = 79–251 nM), but the scaffold is predicted to exhibit a kinase-selectivity fingerprint distinct from BX795 and MRT67307 . This compound should be prioritized in kinome-wide profiling panels where chemotype diversity is essential for mapping structure-selectivity relationships (SSR) and identifying scaffold-dependent off-targets.

Context-Dependent TBK1 Binding Studies Across Cell Lineages

The observed shift in TBK1 Kd from 79 nM (mixed epithelial/placental lysate) to 251 nM (Ramos B-cell lysate) makes this compound a valuable probe for investigating cell-type-specific TBK1 conformational states or post-translational modifications. Unlike MRT67307, which shows more consistent binding across lysate types, this compound’s variable affinity can be exploited to study the influence of the cellular proteome on kinase inhibitor engagement. This application is particularly relevant for groups studying TBK1 in the context of B-cell malignancies versus solid tumor models.

Quote Request

Request a Quote for N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.